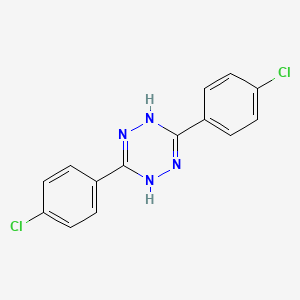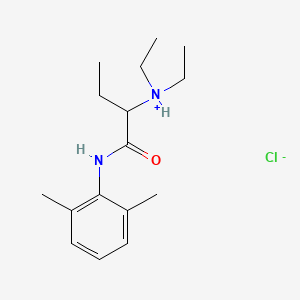
12,12,23,23-Tetramethyl-2,5,8,11,13,16,19,22,24,27,30,33-dodecaoxa-12,23-disilatetratriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,12,23,23-Tetramethyl-2,5,8,11,13,16,19,22,24,27,30,33-dodecaoxa-12,23-disilatetratriacontane is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and silicon atoms
Métodos De Preparación
The synthesis of 12,12,23,23-Tetramethyl-2,5,8,11,13,16,19,22,24,27,30,33-dodecaoxa-12,23-disilatetratriacontane typically involves multiple steps, including the formation of ether linkages and the incorporation of silicon atoms. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organosilicon reagents and catalysts to facilitate the formation of the desired structure . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Análisis De Reacciones Químicas
12,12,23,23-Tetramethyl-2,5,8,11,13,16,19,22,24,27,30,33-dodecaoxa-12,23-disilatetratriacontane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the ether linkages or silicon atoms.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be used in the study of silicon-based life forms or as a model compound for understanding the behavior of silicon in biological systems. In medicine, it could be explored for its potential use in drug delivery systems or as a component of biomedical devices. In industry, it may be used in the production of advanced materials or as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of 12,12,23,23-Tetramethyl-2,5,8,11,13,16,19,22,24,27,30,33-dodecaoxa-12,23-disilatetratriacontane involves its interaction with molecular targets through its ether linkages and silicon atoms. These interactions can affect various molecular pathways, leading to changes in the chemical or biological systems in which the compound is used. The specific molecular targets and pathways involved depend on the context in which the compound is applied .
Comparación Con Compuestos Similares
12,12,23,23-Tetramethyl-2,5,8,11,13,16,19,22,24,27,30,33-dodecaoxa-12,23-disilatetratriacontane can be compared with other similar compounds, such as 2,5,8,11-tetramethyl-6-dodecyne-5,8-diol and 2,5,7,8-tetramethyl-2-(4’,8’,12’-trimethyltridecyl)-6-chromanol . These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its multiple ether linkages and silicon atoms, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
56408-81-2 |
|---|---|
Fórmula molecular |
C24H54O12Si2 |
Peso molecular |
590.8 g/mol |
Nombre IUPAC |
2-[2-(2-methoxyethoxy)ethoxy]ethoxy-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy-dimethylsilyl]oxyethoxy]ethoxy]ethoxy]-dimethylsilane |
InChI |
InChI=1S/C24H54O12Si2/c1-25-7-9-27-11-13-29-17-21-33-37(3,4)35-23-19-31-15-16-32-20-24-36-38(5,6)34-22-18-30-14-12-28-10-8-26-2/h7-24H2,1-6H3 |
Clave InChI |
NTFILZVGGBFLNO-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCO[Si](C)(C)OCCOCCOCCO[Si](C)(C)OCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


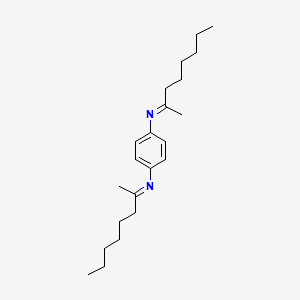
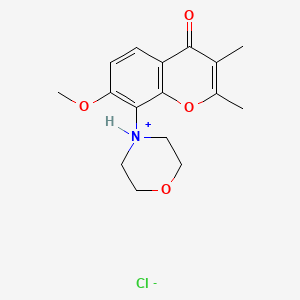
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)
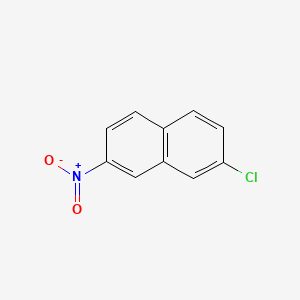
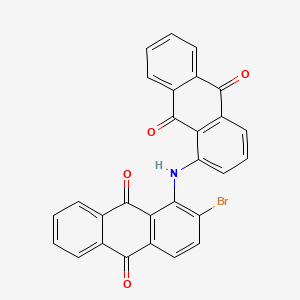
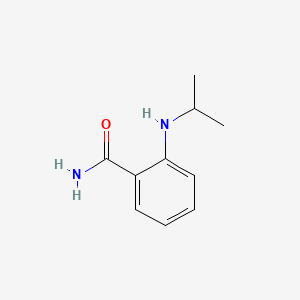
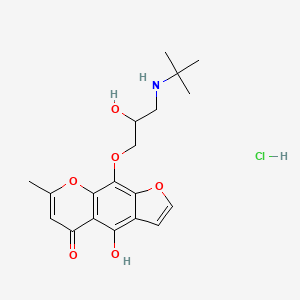
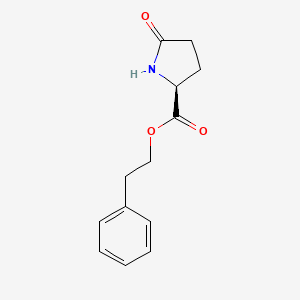
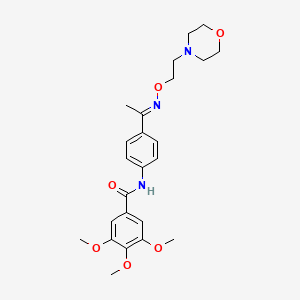
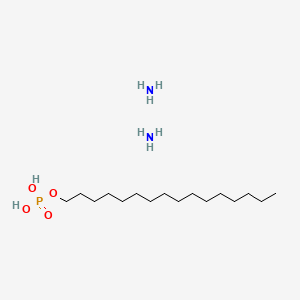
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)
![1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride](/img/structure/B13769711.png)
